3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Overview
Description
3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Chemical Transformations
The synthesis of pyridazine derivatives, including compounds structurally related to "3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine," involves complex synthetic pathways that yield a variety of heterocyclic compounds. For instance, Sayed et al. (2002) described the synthesis of new pyridazin-6-ones and pyridazine-6-imines, showcasing the versatility of pyridazine derivatives in organic synthesis Sayed et al., 2002. Similarly, Sallam et al. (2021) synthesized and structurally analyzed 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into the chemical properties and potential applications of such compounds Sallam et al., 2021.
Metal-Complexing Abilities and Material Science Applications
Hoogenboom et al. (2006) explored the metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazines, highlighting their potential in forming metal complexes that could be utilized in material science and catalysis Hoogenboom et al., 2006. These complexes have implications for developing new materials with unique properties.
Density Functional Theory (DFT) Calculations and Structural Insights
The compound and its derivatives have also been subjected to DFT calculations and Hirshfeld surface analysis to understand their electronic structure and intermolecular interactions. Sallam et al. (2021) carried out DFT calculations and Hirshfeld surface analysis on triazole pyridazine derivatives, providing valuable insights into their molecular properties and potential interactions in biological systems Sallam et al., 2021.
Properties
IUPAC Name |
3-chloro-6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-7(2)14-4-3-9-8(6-14)5-10(11)13-12-9/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWDUABZNDSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=NN=C(C=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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